molecular formula C20H21N5O3S B1673920 N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide CAS No. 137403-12-4

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide

Cat. No.: B1673920
CAS No.: 137403-12-4
M. Wt: 411.5 g/mol
InChI Key: HKXMQLISPYELRD-UHFFFAOYSA-N
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Description

L-694,247 is a highly potent and selective agonist for the serotonin receptor subtype 5-hydroxytryptamine 1D. It has a 10-fold greater affinity for the 5-hydroxytryptamine 1B receptor and a 25-fold greater affinity for the 5-hydroxytryptamine 1A receptor

Scientific Research Applications

L-694,247 has several scientific research applications, particularly in the fields of neuroscience and pharmacology. It is used to study the physiological role of serotonin receptors, especially the 5-hydroxytryptamine 1D receptor . The compound has been shown to inhibit water intake in dehydrated rats when injected intraventricularly, highlighting its potential use in studying thirst and hydration mechanisms . Additionally, L-694,247 is used in research to explore the effects of serotonin receptor agonists on various physiological and behavioral processes.

Future Directions

The future directions for research on this compound could include further studies to elucidate its mechanism of action, optimization of its synthesis, and exploration of its potential applications in medicine or other fields .

Mechanism of Action

Target of Action

L-694,247 is a somewhat selective 5-HT 1D agonist , with a 10-fold greater affinity for the 5-HT 1B receptor , and 25-fold greater affinity for the 5-HT 1A receptor . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in various biological and neurological processes.

Mode of Action

L-694,247 interacts with its targets, the 5-HT 1D and 5-HT 1B receptors, by binding to them and inducing a response. This response is typically an inhibition of adenylyl cyclase activity, which decreases the concentration of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by L-694,247 is the serotonin signaling pathway. By acting as an agonist at the 5-HT 1D and 5-HT 1B receptors, L-694,247 can modulate the effects of serotonin in the body. This modulation can have downstream effects on various physiological processes, including mood regulation, appetite, and circadian rhythms .

Result of Action

The molecular and cellular effects of L-694,247’s action are primarily related to its modulation of serotonin signaling. For example, when L-694,247 was injected intraventricularly in dehydrated rats, it inhibited water intake . This suggests that L-694,247 may have potential applications in the regulation of body fluid homeostasis .

Action Environment

The action, efficacy, and stability of L-694,247 can be influenced by various environmental factors. These may include the physiological state of the organism (e.g., hydration status), the presence of other drugs or substances, and the specific cellular and molecular environment in which the drug is acting

Preparation Methods

The synthesis of L-694,247 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the indole and phenyl groups. The reaction conditions typically involve the use of reagents such as 4-methylsulfonylaminobenzyl, 1,2,4-oxadiazol-5-yl, and 1H-indole-3-yl . Industrial production methods for L-694,247 are not widely documented, but the compound is synthesized under controlled laboratory conditions to ensure high purity and yield.

Chemical Reactions Analysis

L-694,247 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

L-694,247 is compared with other serotonin receptor agonists, such as sumatriptan. While both compounds are potent agonists for the 5-hydroxytryptamine 1D receptor, L-694,247 has a higher affinity and selectivity for this receptor compared to sumatriptan . Other similar compounds include:

L-694,247’s uniqueness lies in its higher potency and selectivity for the 5-hydroxytryptamine 1D receptor, making it a valuable tool for research in serotonin receptor pharmacology.

Properties

IUPAC Name

N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMQLISPYELRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160175
Record name L 694247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137403-12-4
Record name N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137403-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 694247
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 694247
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-694,247
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 2
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 3
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 4
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 5
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Reactant of Route 6
N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide
Customer
Q & A

A: L-694,247 acts as a potent agonist at both 5-HT1B and 5-HT1D receptors [, , ]. These receptors are G protein-coupled receptors primarily coupled to Gi/o proteins. Upon activation by L-694,247, downstream effects include inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels [, , ]. This reduction in cAMP can then influence various cellular processes, such as neurotransmitter release and ion channel activity [, , , , ].

A: Research using chimeric 5-HT1B/1D receptors identified a region encompassing the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor as being crucial for the selective binding of ketanserin, a known 5-HT1D antagonist [, ]. Although this research focused on antagonists, it highlights the importance of these specific receptor domains in ligand recognition and selectivity. Further studies are needed to determine if similar structural elements contribute to the selectivity of L-694,247.

A: Yes, a naturally occurring variant of the human 5-HT1B receptor where phenylalanine at position 124 is substituted by cysteine (Phe-124-Cys) has been shown to display increased affinity for L-694,247 compared to the wild-type receptor []. This variant also exhibited altered binding profiles for other agonists and antagonists, suggesting that this polymorphism may have functional consequences for drug response and side effect profiles.

ANone: Several in vitro assays have been employed to investigate the activity of L-694,247. These include:

  • [35S]GTPγS binding assays: This assay measures the activation of G proteins, specifically Gi/o proteins, which are known to couple to 5-HT1B and 5-HT1D receptors []. L-694,247 has been shown to stimulate [35S]GTPγS binding in a concentration-dependent manner in membranes prepared from rat striatum, indicating activation of G proteins [].
  • Inhibition of forskolin-stimulated cAMP accumulation: This assay assesses the inhibition of adenylyl cyclase activity, a downstream consequence of 5-HT1 receptor activation. L-694,247 potently inhibits forskolin-stimulated cAMP accumulation in various cell lines and tissues expressing 5-HT1B and/or 5-HT1D receptors [, , ].
  • Inhibition of K+-evoked [3H]-5-HT release: This assay investigates the ability of L-694,247 to inhibit neurotransmitter release, a well-established effect of presynaptic 5-HT1 receptor activation. L-694,247 effectively inhibits K+-evoked [3H]-5-HT release from guinea pig frontal cortex slices, suggesting a role in modulating serotonin release [].

ANone: L-694,247 has been investigated in various animal models to elucidate its physiological and pharmacological effects. Some examples include:

  • Rat model of diabetes: This model has been employed to study the impact of diabetes on cardiovascular function and the potential role of 5-HT receptors [, , , ]. L-694,247 has been shown to modulate blood pressure and heart rate in diabetic rats, highlighting the involvement of 5-HT1D receptors in cardiovascular regulation in the context of diabetes [, ].
  • Rat model of mesenteric vasoconstriction: This model is used to examine the effects of compounds on blood flow and vascular tone in the mesentery []. Studies utilizing this model revealed that L-694,247 exerts a sympatho-inhibitory effect in the mesenteric vascular bed, suggesting a potential role in regulating blood pressure [].

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